1-(3-(Methoxymethyl)phenyl)-N-methylmethanamine
Description
1-(3-(Methoxymethyl)phenyl)-N-methylmethanamine is a secondary amine featuring a phenyl ring substituted at the meta position with a methoxymethyl (-CH$2$OCH$3$) group and an N-methylmethanamine (-CH$2$NHCH$3$) group at the para position. Its structure balances lipophilicity (from the phenyl and methoxymethyl groups) and polarity (from the amine and ether functionalities), influencing its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
GOFZOLWZSKOIHM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methoxymethyl)phenyl)-N-methylmethanamine can be achieved through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes have been used to catalyze the methylation of anilines with methanol under mild conditions (60°C) with sodium hydroxide as a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation reactions using similar catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methoxymethyl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products are secondary amines.
- Substitution reactions yield various substituted phenyl derivatives.
Scientific Research Applications
1-(3-(Methoxymethyl)phenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-(Methoxymethyl)phenyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The phenyl ring provides a hydrophobic surface that can interact with various biological targets, while the N-methylmethanamine moiety can engage in ionic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core structural similarities but differ in substituent type, position, or additional functional groups:
Table 1: Key Structural Analogues
Key Observations :
- Methoxy vs.
- Electron-Withdrawing Groups : Chloro (Cl) and trifluoromethyl (CF$_3$) substituents reduce electron density on the phenyl ring, which may alter binding affinity to targets like enzymes or receptors .
- Heterocyclic Modifications : Pyrazole-containing analogues (e.g., ) exhibit distinct pharmacokinetic profiles due to rigid ring structures, which can improve metabolic stability but reduce membrane permeability.
Pharmacological Activity Comparisons
Table 2: Pharmacological Data for Selected Analogues
Key Insights :
- TAK-438 : Demonstrates significantly higher potency (IC${50}$ = 0.019 μM) compared to proton pump inhibitors (e.g., lansoprazole, IC${50}$ = 7.6 μM) due to its potassium-competitive mechanism and sulfonyl-pyrrole scaffold .
- Radiolabeled Analogues: Fluorinated derivatives (e.g., ) highlight the utility of halogenation for diagnostic applications, though the target compound’s methoxymethyl group may limit such modifications.
Table 3: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
